1,4-Anthracenedione, 6,7-dichloro-
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Overview
Description
1,4-Anthracenedione, 6,7-dichloro- is a chemical compound with the molecular formula C14H6Cl2O4. It is also known by its other name, 6,7-dichloro-1,4-dihydroxyanthraquinone. This compound is a derivative of anthraquinone, which is an aromatic organic compound. 1,4-Anthracenedione, 6,7-dichloro- is known for its distinctive yellow crystalline appearance and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Anthracenedione, 6,7-dichloro- can be synthesized through several methods. One common method involves the chlorination of 1,4-dihydroxyanthraquinone. The reaction typically takes place in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6 and 7 positions .
Industrial Production Methods
In industrial settings, the production of 1,4-Anthracenedione, 6,7-dichloro- often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production of the compound. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Anthracenedione, 6,7-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone form.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1,4-Anthracenedione, 6,7-dichloro- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound has been studied for its potential cytotoxic effects on cancer cells.
Industry: It is used in the production of dyes and pigments, particularly in the textile industry.
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 6,7-dichloro- involves its interaction with cellular components. The compound can block nucleoside transport, which is essential for DNA and RNA synthesis. This inhibition leads to reduced cell proliferation and increased DNA fragmentation, ultimately inducing cell death. The compound’s cytotoxic effects are particularly pronounced in certain cancer cell lines, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: This compound is similar in structure but lacks the chlorine atoms at the 6 and 7 positions.
1,4-Anthracenedione: The parent compound without any substituents.
6,7-Dichloroquinizarin: Another derivative with similar chlorination but different hydroxylation pattern.
Uniqueness
1,4-Anthracenedione, 6,7-dichloro- is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms enhances its cytotoxic effects and makes it a valuable compound for research in anticancer therapies .
Properties
CAS No. |
404351-90-2 |
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Molecular Formula |
C14H6Cl2O2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
6,7-dichloroanthracene-1,4-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-11-5-7-3-9-10(4-8(7)6-12(11)16)14(18)2-1-13(9)17/h1-6H |
InChI Key |
IEOOGXALDHYYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C=C3C=C(C(=CC3=C2)Cl)Cl |
Origin of Product |
United States |
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